7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a derivative of benzenesulfonamide . It has been developed as part of a series of benzenesulfonamides to tackle the challenge of isoform selectivity in human Carbonic Anhydrases (hCAs) .
Synthesis Analysis
The synthesis of this compound was part of a larger effort to develop a series of 4-(4(hetero)aroylpiperazine-1-carbonyl)benzene-1-sulfonamides . The synthesis process was based on X-ray crystallographic studies on a similar compound .Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray crystallographic studies . The compound was found to have remarkable affinity towards hCA VII .Chemical Reactions Analysis
The chemical reactions involving this compound were studied as part of its synthesis . The compound was found to have good selectivity over the physiologically widespread hCA I when compared to Topiramate (TPM) .Wissenschaftliche Forschungsanwendungen
Structural Significance in Medicinal Chemistry
Chemical Framework for Receptor Agonists : This compound's structure is part of a broader class of molecules, such as azetidine, pyrrolidine, and piperidine derivatives, identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, which are explored for treating migraines. The emphasis on specific substructures, including the furan moiety and piperazine linkage, highlights its utility in designing drugs with fewer side effects (Habernickel, 2001).
G Protein-Biased Dopaminergics : The incorporation of piperazine and related structures into pharmacological compounds has been shown to enhance binding affinity to aminergic G protein-coupled receptors. Research indicates the potential of such compounds, including structures similar to the one , to act as dopamine receptor partial agonists with a bias towards G protein activation, suggesting their application in developing antipsychotic medications (Möller et al., 2017).
Heterocyclic Appendages in Drug Design : The synthesis strategies involving furan and piperazine components serve as a blueprint for creating high-affinity ligands for various receptors. This compound's framework, particularly its heterocyclic appendage, is instrumental in designing G protein-biased ligands, underscoring its significance in medicinal chemistry research (Möller et al., 2017).
Applications in Targeted Therapeutics
Antipsychotic Potential : Compounds featuring a combination of benzo[b]furan and piperazine or piperidine substructures have been explored for their antipsychotic properties. These studies emphasize the role of structural specificity in binding to dopamine and serotonin receptors, pointing to the potential of such compounds in developing novel antipsychotic drugs with minimized side effects (Raviña et al., 2000).
Adenosine A2a Receptor Antagonism : The structure of interest is related to metabolites of preladenant, a compound under investigation for Parkinson’s disease treatment due to its antagonistic effects on adenosine A2a receptors. This connection underscores the compound's relevance in neurodegenerative disease research (Rosse, 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with hCA VII by fitting into its catalytic cavity . It shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM, indicating a strong binding interaction . This interaction can inhibit the enzyme’s activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has been shown to interact with human carbonic anhydrase VII (hCA VII), a key enzyme involved in maintaining pH balance in the body . The compound exhibits remarkable affinity towards hCA VII, with a Ki value of 4.3 nM, indicating strong binding .
Molecular Mechanism
The molecular mechanism of action for this compound involves binding to hCA VII. This binding could potentially influence the enzyme’s activity, leading to changes in cellular pH regulation .
Metabolic Pathways
Its interaction with hCA VII suggests it may play a role in processes related to pH regulation .
Eigenschaften
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-28-10-8-22-11-13-16(20-21-17(13)25)14(12-22)18(26)23-4-6-24(7-5-23)19(27)15-3-2-9-29-15/h2-3,9,11-12H,4-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRFXRBSYUPLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.